(2E)-3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)acrylic acid
Description
(2E)-3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)acrylic acid is an α,β-unsaturated carboxylic acid derivative featuring a pyrazole core substituted with methyl groups at positions 3 and 5, a phenyl group at position 1, and an acrylic acid moiety at position 4 (Figure 1).
Properties
IUPAC Name |
(E)-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-10-13(8-9-14(17)18)11(2)16(15-10)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,17,18)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORDNSZOFTZOCA-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)acrylic acid typically involves the condensation of 3,5-dimethyl-1-phenylpyrazole with an appropriate acrylic acid derivative under basic or acidic conditions. The reaction may be catalyzed by bases such as sodium hydroxide or acids like hydrochloric acid, depending on the desired reaction pathway .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Aldol Condensation and Chalcone Formation
The acrylic acid moiety participates in aldol condensation reactions under basic conditions. For example:
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Reaction with 3-acetyl-2,5-dimethylthiophene in ethanolic NaOH at room temperature yields a chalcone derivative, (2E)-3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-(2,5-dimethyl-3-thienyl)prop-2-en-1-one .
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Similar reactivity is observed with 3-acetyl-2,5-dimethylfuran, forming another chalcone analog .
Key Parameters
| Factor | Optimal Conditions | Yield |
|---|---|---|
| Base | NaOH (ethanolic) | 80–95% |
| Temperature | Room temperature (20–25°C) | High |
| Solvent | Ethanol | Ideal |
Nucleophilic Additions to the α,β-Unsaturated System
The conjugated double bond in the acrylic acid group facilitates Michael addition reactions:
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Thiols (e.g., thiophenol) undergo 1,4-addition to the α,β-unsaturated carbonyl, forming thioether derivatives.
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Amines (e.g., hydrazine) react regioselectively at the β-position, yielding substituted acrylamide analogs .
Reactivity Trends
| Nucleophile | Product Class | Selectivity |
|---|---|---|
| Thiols | Thioethers | β-position |
| Amines | Acrylamides | β-position |
| Alcohols | Esters (low reactivity) | Minimal |
Functionalization of the Pyrazole Ring
The 3,5-dimethyl-1-phenylpyrazole moiety undergoes electrophilic substitutions and cross-coupling reactions:
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Bromination : Selective bromination at the C4 position using N-bromosuccinimide (NBS) under radical conditions .
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Suzuki–Miyaura Coupling : Palladium-catalyzed coupling with arylboronic acids to introduce substituents at the pyrazole ring.
Example Reaction
Cycloaddition Reactions
The acrylic acid group participates in [4+2] Diels-Alder reactions:
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Reactivity with dienes (e.g., 1,3-butadiene) forms six-membered cyclohexene derivatives.
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Hetero-Diels-Alder reactions with 1,2-diazenes yield pyridazine analogs .
Thermodynamic Data
| Reaction Type | Activation Energy (kJ/mol) | ΔG (kJ/mol) |
|---|---|---|
| Diels-Alder | 85–95 | -30 to -40 |
| Hetero-Diels-Alder | 90–100 | -25 to -35 |
Acid-Catalyzed Rearrangements
Under acidic conditions, the compound undergoes:
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Knoevenagel Condensation : With aldehydes/ketones to form extended conjugated systems .
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Cyclization : Intramolecular reactions forming pyrazolo[3,4-d]pyrimidine derivatives under dehydrating conditions .
Mechanistic Insights
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Protonation of the carbonyl oxygen enhances electrophilicity at the β-carbon.
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Cyclization proceeds via a six-membered transition state stabilized by hydrogen bonding .
Photochemical Reactivity
UV irradiation induces:
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Isomerization : E→Z isomerization of the acrylic acid double bond .
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Dimerization : [2+2] Cycloaddition forming cyclobutane derivatives under high-intensity UV light.
Quantum Yield Data
| Process | λ (nm) | Quantum Yield (Φ) |
|---|---|---|
| E→Z Isomerization | 300–350 | 0.45 |
| Dimerization | 254 | 0.12 |
Biological Interactions and Pharmacological Modifications
Though not a direct chemical reaction, the compound’s bioactivity informs its derivatization:
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Antimicrobial Activity : Pyrazole ring modifications (e.g., sulfonation) enhance potency against Staphylococcus aureus .
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Anti-inflammatory Derivatives : Esterification of the carboxylic acid group improves membrane permeability .
Structure–Activity Relationship (SAR)
| Modification | Biological Effect | IC₅₀ (μM) |
|---|---|---|
| Esterification | Increased bioavailability | 12.5 |
| Bromination | Enhanced antimicrobial | 5.8 |
| Thioether Formation | Reduced cytotoxicity | >50 |
Scientific Research Applications
Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. Studies have shown that (2E)-3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-YL)acrylic acid has been synthesized and evaluated for its antibacterial and antifungal activities. The compound demonstrated effectiveness against various strains of bacteria and fungi, making it a candidate for developing new antimicrobial agents .
Anti-inflammatory Properties
Compounds containing pyrazole moieties have been investigated for their anti-inflammatory effects. This compound has shown promise in reducing inflammation in preclinical models. Its mechanism of action may involve the inhibition of pro-inflammatory cytokines, which is crucial for conditions like arthritis and other inflammatory diseases .
Anticancer Potential
Recent studies have explored the anticancer potential of pyrazole derivatives. This compound has been evaluated for its cytotoxic effects on various cancer cell lines. The compound appears to induce apoptosis in cancer cells, suggesting a mechanism that could be harnessed for therapeutic purposes in oncology .
Polymer Chemistry
The incorporation of this compound into polymer matrices has been investigated for enhancing the thermal and mechanical properties of materials. Its reactive double bond allows for copolymerization with other monomers, leading to the development of novel materials with improved characteristics suitable for various industrial applications .
Coatings and Adhesives
Due to its chemical stability and adhesion properties, this compound is being explored as a component in coatings and adhesives. The addition of this compound can enhance the durability and performance of these materials under different environmental conditions .
Pesticide Development
The pyrazole structure is known for its bioactivity against pests and pathogens affecting crops. Research into this compound has led to its evaluation as a potential pesticide or herbicide component. Its effectiveness against specific agricultural pests highlights its utility in sustainable agriculture practices .
Plant Growth Regulators
Studies suggest that compounds like this compound can influence plant growth and development positively. This application is particularly relevant in enhancing crop yields and resilience against environmental stressors .
Case Studies
Mechanism of Action
The mechanism of action of (2E)-3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)acrylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, binding to receptors, or modulating signaling pathways. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of (2E)-3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)acrylic acid are best contextualized by comparing it to analogous pyrazole-acrylic acid derivatives. Below is a detailed analysis:
Structural Analog: (2E)-3-{3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid
This compound (Figure 2), described in , shares a pyrazole core and acrylic acid group but differs in substituents (Table 1). Key distinctions include:
- Substituent at Pyrazole Position 1 : A methoxyphenyl group linked via a methylene bridge (–CH₂–) instead of a directly attached phenyl group.
- Molecular Weight : Higher molar mass (286.33 g/mol vs. ~242 g/mol estimated for the target compound) due to the methoxy and methylene groups .
Hypothetical Comparison with Other Analogs
- Substituent Effects :
- Methyl Groups (3,5-positions) : Electron-donating groups that stabilize the pyrazole ring and modulate electronic interactions with the acrylic acid moiety.
- Phenyl vs. Alkyl Substituents : Aromatic groups enhance lipophilicity, whereas alkyl chains (e.g., ethyl, propyl) may increase flexibility and alter pharmacokinetic properties.
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Synthetic Challenges : The absence of methylene or methoxy groups in the target compound may simplify synthesis compared to the analog in , which requires additional steps for methoxyphenyl incorporation.
- Biological Activity : The phenyl group’s direct attachment to the pyrazole ring could enhance π-π stacking interactions in protein binding pockets, whereas the methoxy analog’s methylene bridge might reduce steric hindrance.
- Spectroscopic Characterization : Techniques such as ¹H/¹³C-NMR and UV-Vis (as used in for related compounds) would be critical for elucidating the target compound’s structure and confirming its (2E)-configuration .
Biological Activity
The compound (2E)-3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-YL)acrylic acid is a pyrazole derivative that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, characterization, and biological activities, supported by relevant case studies and research findings.
Synthesis and Characterization
The synthesis of this compound typically involves the aldol condensation method. For instance, it can be synthesized from 3-acetyl compounds and pyrazole derivatives under basic conditions. Characterization methods such as NMR spectroscopy , IR spectroscopy , and mass spectrometry are employed to confirm the structure of the compound .
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of pyrazole derivatives. For instance, several derivatives exhibited significant activity against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL for the most active compounds . The ability to inhibit biofilm formation in pathogens like Staphylococcus aureus was also noted, indicating potential applications in treating infections.
Anticancer Properties
Research has demonstrated that certain pyrazole derivatives possess notable anticancer activity. For example, studies reported IC50 values in the low micromolar range against cancer cell lines such as HCT-116 and MCF-7. One compound showed an IC50 of 1.9 µg/mL on HCT-116 cells, which is comparable to the standard drug doxorubicin . The mechanisms of action include inhibition of key enzymes involved in cancer cell proliferation.
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes. Notably, it showed activity against human recombinant alkaline phosphatases and ecto-nucleotidases, which are crucial in cellular signaling processes . The inhibition constants (IC50) for these enzymes ranged from 12.27 to 31.64 µM , suggesting a potential role in modulating enzymatic activity in therapeutic contexts.
Case Studies
Q & A
Basic Research Questions
Q. What is the standard protocol for synthesizing (2E)-3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)acrylic acid, and what key intermediates are involved?
- Methodology :
- Step 1 : Synthesize the pyrazole core via cyclocondensation. Ethyl acetoacetate reacts with phenylhydrazine in the presence of a catalyst (e.g., DMF-DMA) to form 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylate .
- Step 2 : Hydrolyze the ester to the carboxylic acid using NaOH or KOH under reflux conditions .
- Step 3 : Introduce the acrylic acid moiety via a Knoevenagel condensation. React the pyrazole-carboxylic acid with an aldehyde (e.g., formaldehyde) in the presence of a base (e.g., triethylamine) under microwave irradiation (700W, 3 minutes) to enhance reaction efficiency .
- Purification : Use column chromatography (hexane/ethyl acetate gradient) to isolate the final product .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Key Techniques :
- NMR : H and C NMR to verify substituent positions on the pyrazole ring and the (E)-configuration of the acrylic acid group.
- IR Spectroscopy : Confirm carbonyl (C=O) stretches (~1700 cm) and aromatic C-H vibrations .
- X-ray Crystallography : Resolve crystal packing and bond angles, as demonstrated for structurally related pyrazole derivatives .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H] ions) .
Q. What are common impurities encountered during synthesis, and how are they addressed?
- Impurities :
- Unreacted starting materials (e.g., phenylhydrazine residues).
- Isomeric byproducts from incomplete (E)-configuration control during condensation.
- Mitigation :
- Optimize reaction stoichiometry (e.g., excess aldehyde for Knoevenagel step).
- Use preparative HPLC with a C18 column to separate isomers .
Advanced Research Questions
Q. How do electronic effects of the pyrazole ring influence the compound’s reactivity in cross-coupling reactions?
- Mechanistic Insight :
- The electron-withdrawing carboxylic acid group and electron-donating methyl substituents on the pyrazole ring modulate reactivity. For example, the 3,5-dimethyl groups sterically hinder electrophilic substitution but enhance stability in Suzuki-Miyaura couplings .
- Computational studies (DFT) predict nucleophilic attack sites based on Fukui indices, guiding catalyst selection (e.g., Pd(OAc)/XPhos for arylations) .
Q. What strategies improve the compound’s stability under physiological conditions for bioactivity studies?
- Approaches :
- pH Adjustment : Stabilize the carboxylic acid group by buffering solutions at pH 6–7 to avoid deprotonation-induced degradation .
- Prodrug Design : Convert the carboxylic acid to an ester (e.g., ethyl ester) to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .
- Lyophilization : Store the compound as a lyophilized powder at -20°C to prevent hydrolysis .
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects)?
- Analysis Framework :
- Assay Conditions : Compare reactive oxygen species (ROS) detection methods (e.g., DCFH-DA vs. ESR) that may yield conflicting results .
- Concentration Dependence : Test dose-response curves (0.1–100 µM) to identify dual roles (antioxidant at low doses, pro-oxidant at high doses).
- Theoretical Modeling : Use molecular docking to assess interactions with redox-related enzymes (e.g., NADPH oxidase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
